molecular formula C13H9F B14743342 1-Fluoro-9h-fluorene CAS No. 343-25-9

1-Fluoro-9h-fluorene

Cat. No.: B14743342
CAS No.: 343-25-9
M. Wt: 184.21 g/mol
InChI Key: IAGDDPYFLFGQCX-UHFFFAOYSA-N
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Description

1-Fluoro-9H-fluorene is an organic compound with the molecular formula C13H9F It is a derivative of fluorene, where one hydrogen atom on the fluorene ring is replaced by a fluorine atom

Preparation Methods

1-Fluoro-9H-fluorene can be synthesized through several methods. One common synthetic route involves the fluorination of fluorene using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the desired product with high selectivity. Industrial production methods may involve more scalable processes, such as catalytic fluorination, to produce this compound in larger quantities.

Chemical Reactions Analysis

1-Fluoro-9H-fluorene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form fluorenone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form dihydrofluorene derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atom can be replaced by other substituents such as nitro groups or alkyl groups. Typical reagents include nitrating mixtures (HNO3/H2SO4) or alkyl halides (R-X) in the presence of a Lewis acid catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields fluorenone derivatives, while substitution reactions can produce a variety of substituted fluorenes.

Scientific Research Applications

1-Fluoro-9H-fluorene has several applications in scientific research:

    Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and light-emitting materials. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Materials Science: The compound is used in the development of advanced materials with specific optical and electronic properties. It can be incorporated into polymers to enhance their performance in various applications.

    Chemical Research: this compound is used as a precursor in the synthesis of more complex organic molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Mechanism of Action

The mechanism by which 1-Fluoro-9H-fluorene exerts its effects depends on its specific application. In organic electronics, its electronic properties, such as its ability to transport charge and emit light, are crucial. The fluorine atom’s presence can influence the compound’s electronic structure, affecting its interaction with other molecules and materials. The molecular targets and pathways involved in its action are primarily related to its role in electronic devices and materials.

Comparison with Similar Compounds

1-Fluoro-9H-fluorene can be compared with other fluorene derivatives, such as:

    Fluorene (C13H10): The parent compound, which lacks the fluorine atom, has different electronic properties and reactivity.

    9-Fluorenone (C13H8O): An oxidized derivative of fluorene, which has a carbonyl group instead of a fluorine atom. It exhibits different chemical behavior and applications.

    2-Fluoro-9H-fluorene (C13H9F): Another fluorinated derivative, where the fluorine atom is positioned differently on the fluorene ring, leading to variations in its chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and chemical properties compared to other fluorene derivatives.

Properties

CAS No.

343-25-9

Molecular Formula

C13H9F

Molecular Weight

184.21 g/mol

IUPAC Name

1-fluoro-9H-fluorene

InChI

InChI=1S/C13H9F/c14-13-7-3-6-11-10-5-2-1-4-9(10)8-12(11)13/h1-7H,8H2

InChI Key

IAGDDPYFLFGQCX-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C(=CC=C3)F

Origin of Product

United States

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